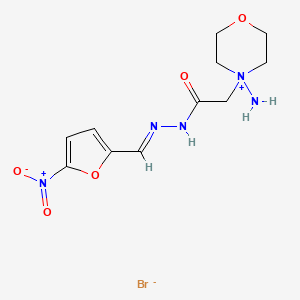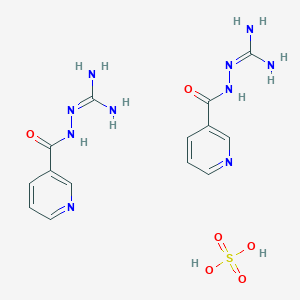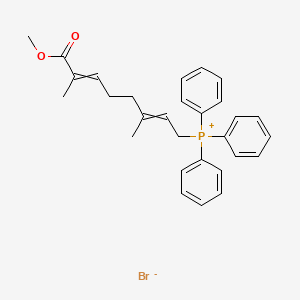
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a methoxy group, dimethyl groups, and a triphenylphosphanium moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The process begins with the preparation of the octa-2,6-dien-1-yl backbone, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the triphenylphosphanium bromide moiety through a reaction with triphenylphosphine and a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound with similar phosphine functionality.
Methoxy-substituted alkenes: Compounds with similar methoxy and alkene groups.
Dimethyl-substituted alkenes: Compounds with similar dimethyl and alkene groups.
Uniqueness
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
40772-85-8 |
|---|---|
Formule moléculaire |
C29H32BrO2P |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
(8-methoxy-3,7-dimethyl-8-oxoocta-2,6-dienyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H32O2P.BrH/c1-24(14-13-15-25(2)29(30)31-3)22-23-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,15-22H,13-14,23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZLKVHMGPYVANIE-UHFFFAOYSA-M |
SMILES canonique |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=C(C)C(=O)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
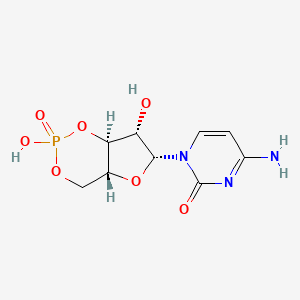
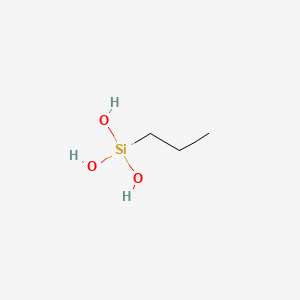

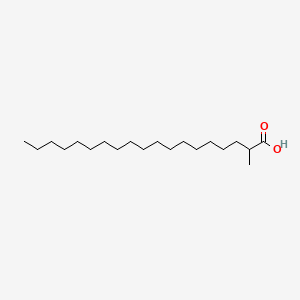

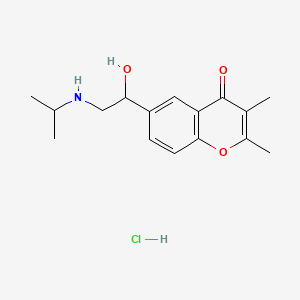
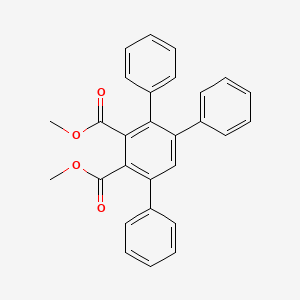
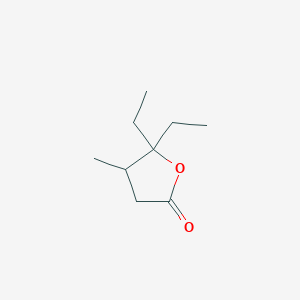

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
